Dl-2-isopropylserine

Description

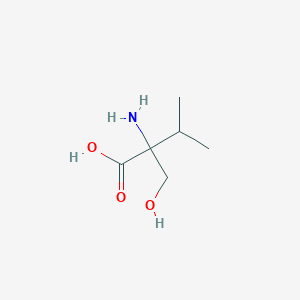

Dl-2-isopropylserine is a derivative of serine, an amino acid that plays a crucial role in various biological processes. The compound is known for its unique structure, which includes an isopropyl group attached to the serine backbone. This modification imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various scientific fields.

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(2)6(7,3-8)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYSAGIKKRDGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dl-2-isopropylserine can be synthesized through several methods, including the reaction of serine with isopropyl halides under basic conditions. The process typically involves the use of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Dl-2-isopropylserine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the serine backbone can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amino alcohols, which may have different biological activities.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amino alcohols.

Scientific Research Applications

Dl-2-isopropylserine has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: this compound is studied for its role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.

Medicine: Research into this compound’s potential therapeutic effects is ongoing. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dl-2-isopropylserine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

L-serine: A naturally occurring amino acid with a similar structure but without the isopropyl group.

D-serine: The enantiomer of L-serine, which has different biological activities.

2-aminoisobutyric acid: Another amino acid derivative with a similar isopropyl group but different overall structure.

Uniqueness: Dl-2-isopropylserine’s uniqueness lies in its isopropyl group, which imparts distinct chemical and physical properties This modification allows the compound to participate in unique chemical reactions and interact with biological targets in ways that other similar compounds cannot

Biological Activity

Dl-2-isopropylserine is a non-proteinogenic amino acid derivative that has garnered interest in various biological and chemical applications. This compound is particularly noted for its potential roles in enzymatic reactions, metabolic pathways, and as a precursor for synthesizing other biologically active compounds. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, therapeutic potential, and implications in synthetic biology.

This compound is characterized by its branched isopropyl group attached to the serine backbone, which influences its reactivity and interaction with enzymes. The structural formula can be represented as follows:

Enzymatic Activity

Research indicates that this compound can act as a substrate for various enzymes, particularly those involved in amino acid metabolism. A notable study demonstrated that while traditional serine derivatives exhibit robust catalytic activity, this compound shows limited reactivity due to steric hindrance from its isopropyl group. This observation was supported by crystallographic data indicating that the bulky side chain impedes the necessary conformational shifts required for catalysis in certain enzymatic reactions .

Table 1: Enzymatic Activity of this compound

| Enzyme | Reaction Type | Activity Level | Reference |

|---|---|---|---|

| PfTrpB7E6 | β-Alkylation | Low (trace activity) | |

| Threonine Aldolase | Aldol reaction | Moderate | |

| Serine Hydroxymethyltransferase | Methylation | High |

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts, including neuroprotection and metabolic disorders. Preliminary studies suggest that this compound may have neuroprotective properties, potentially acting as a modulator of neurotransmitter systems. Its role as a metabotropic glutamate receptor agonist suggests it could be beneficial in treating conditions such as anxiety and depression .

Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential in drug development. For instance, a study focused on synthesizing novel compounds from this compound derivatives has shown promise in developing anti-inflammatory agents. These derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential use in therapeutic applications .

Table 2: Summary of Case Studies Involving this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotective effects | Agonist activity at glutamate receptors | Potential treatment for anxiety/depression |

| Anti-inflammatory properties | Inhibition of cytokines | Development of anti-inflammatory drugs |

| Synthetic biology applications | Use as a precursor for novel compounds | Expanding library of bioactive molecules |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.